3,3-Bis(4-hydroxyphenyl)pentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

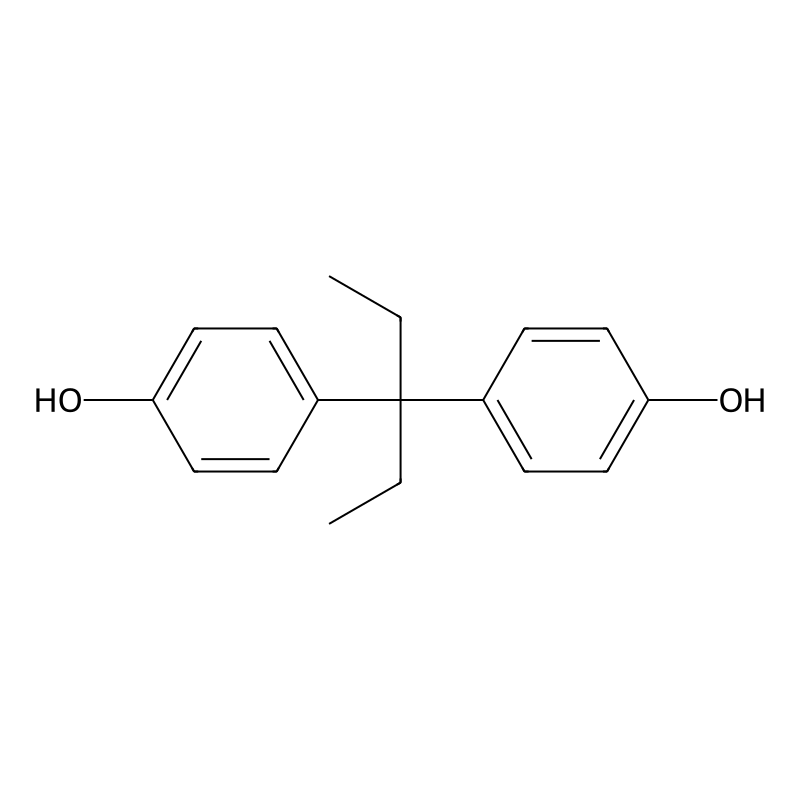

3,3-Bis(4-hydroxyphenyl)pentane is a chemical compound with the molecular formula . It features a pentane backbone with two 4-hydroxyphenyl groups attached at the 3-position. This structure contributes to its potential utility in various applications, particularly in the field of polymer science and medicinal chemistry. The presence of hydroxyl groups enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

- Ether Formation: Reaction with alkyl halides can yield ethers.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form larger molecular structures, which is a common method for synthesizing bisphenolic compounds .

The synthesis of 3,3-Bis(4-hydroxyphenyl)pentane typically involves the condensation of 4-hydroxybenzaldehyde with appropriate ketones or aldehydes under acidic or basic conditions. Common methods include:

- Aldol Condensation: This method involves the reaction of two moles of 4-hydroxybenzaldehyde with a suitable ketone in the presence of a base to form the desired compound.

- Refluxing in Solvent: The reaction mixture may be refluxed in solvents such as ethanol or methanol to facilitate the formation of the bisphenolic structure .

3,3-Bis(4-hydroxyphenyl)pentane has potential applications in various fields:

- Polymer Science: It can serve as a monomer or co-monomer in the production of polycarbonate and other thermoplastic polymers due to its structural properties.

- Pharmaceuticals: Its phenolic structure may provide antioxidant properties, making it a candidate for drug development.

- Material Science: The compound's ability to form cross-linked networks could be useful in creating advanced materials with enhanced mechanical properties .

Interaction studies involving 3,3-Bis(4-hydroxyphenyl)pentane focus on its reactivity with other chemical species. These studies often examine how it interacts with various solvents and reagents during synthesis. Additionally, potential interactions with biological systems could be explored through pharmacological studies to assess its safety and efficacy.

Several compounds share structural similarities with 3,3-Bis(4-hydroxyphenyl)pentane. These include:

Comparison TableCompound Name Structure Type Key Properties 3,3-Bis(4-hydroxyphenyl)pentane Bisphenolic Potential antioxidant activity Bisphenol A Bisphenolic Used in plastics; endocrine disruptor 4,4'-Dihydroxydiphenylmethane Bisphenolic Higher thermal stability 2,2-Bis(4-hydroxyphenyl)propane Bisphenolic Used in epoxy resins

Uniqueness

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| 3,3-Bis(4-hydroxyphenyl)pentane | Bisphenolic | Potential antioxidant activity |

| Bisphenol A | Bisphenolic | Used in plastics; endocrine disruptor |

| 4,4'-Dihydroxydiphenylmethane | Bisphenolic | Higher thermal stability |

| 2,2-Bis(4-hydroxyphenyl)propane | Bisphenolic | Used in epoxy resins |

The uniqueness of 3,3-Bis(4-hydroxyphenyl)pentane lies in its specific arrangement of hydroxy groups and its pentane backbone, which may offer distinct physical and chemical properties compared to other bisphenolic compounds. Its potential applications in both polymer science and medicinal chemistry highlight its versatility as a compound worthy of further study.